molecular formula C10H18ClN3 B6209030 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride CAS No. 2703775-16-8

4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride

Cat. No. B6209030
CAS RN: 2703775-16-8
M. Wt: 215.7
InChI Key:
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Description

“4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride” is a chemical compound. It is a derivative of carboxylic acid and is used as an organic intermediate . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride” is represented by the InChI code: 1S/C10H17N3.2ClH/c1-13-10 (5-8-12-13)9-3-2-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H . The molecular weight of the compound is 252.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride” include a molecular weight of 252.19 . The compound is a powder at room temperature . The InChI code for the compound is 1S/C10H17N3.2ClH/c1-13-10 (5-8-12-13)9-3-2-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H .

Safety and Hazards

The safety information for “4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves the reaction of 1-methyl-1H-pyrazole with 1,6-dibromohexane followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treatment of the intermediate with hydrochloric acid.", "Starting Materials": [ "1-methyl-1H-pyrazole", "1,6-dibromohexane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-1H-pyrazole is reacted with 1,6-dibromohexane in the presence of a suitable solvent and a base to form the intermediate 4-(1-methyl-1H-pyrazol-5-yl)azepane.", "Step 2: The intermediate is then reduced with sodium borohydride in the presence of a suitable solvent to form the corresponding amine intermediate.", "Step 3: The final product, 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride, is obtained by treatment of the amine intermediate with hydrochloric acid." ] }

CAS RN

2703775-16-8

Product Name

4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride

Molecular Formula

C10H18ClN3

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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